

Purifying Antibody-Drug Conjugates: A Guide to Post-Synthesis Techniques

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Compound of Interest

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on their purity and homogeneity. Following the intricate process of conjugating a potent small-molecule drug to a monoclonal antibody, a heterogeneous mixture often results. This mixture can contain the desired ADC with a specific drug-to-antibody ratio (DAR), as well as undesirable byproducts such as unconjugated antibody, free drug, and aggregated or fragmented species. Therefore, robust and efficient purification strategies are paramount to isolate the therapeutically active ADC and ensure product quality. This document provides detailed application notes and protocols for the primary techniques employed in the purification of ADCs after synthesis.

Introduction to ADC Purification Strategies

The purification of ADCs presents unique challenges due to the inherent heterogeneity of the conjugation reaction and the physicochemical properties of the resulting conjugates. The addition of hydrophobic cytotoxic drugs can increase the propensity for aggregation and alter the surface charge of the antibody. Consequently, a multi-step purification strategy is often necessary to remove process-related and product-related impurities. The most commonly employed techniques include chromatography and tangential flow filtration.

Chromatographic methods form the cornerstone of ADC purification, offering high-resolution separation based on various physicochemical properties. These include:



- Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius, effectively removing aggregates and unconjugated small-molecule drugs.
- Hydrophobic Interaction Chromatography (HIC): Exploits the increased hydrophobicity of ADCs due to the conjugated drug, allowing for the separation of species with different DARs.
- Ion Exchange Chromatography (IEX): Separates molecules based on differences in their net surface charge, which can be altered by the conjugation process. This method is effective for removing charged impurities and, in some cases, resolving different DAR species.

Tangential Flow Filtration (TFF), also known as ultrafiltration/diafiltration (UF/DF), is a membrane-based technique widely used for buffer exchange, concentration, and the removal of small-molecule impurities.[1] It is a rapid and scalable method often employed as a primary purification step or in conjunction with chromatography.

Key Impurities to be Removed During ADC Purification

Effective ADC purification strategies must target the removal of several key impurities to ensure the final product's safety, efficacy, and stability.[2][3] These include:

- Aggregates: High molecular weight species that can induce immunogenicity and alter the pharmacokinetic profile of the ADC.[4]
- Unconjugated Antibody (DAR=0): Antibodies that have not been conjugated with the drug payload. Their presence can reduce the overall potency of the drug product.
- Free Drug and Drug-Linker Species: Residual, highly cytotoxic small molecules that are not covalently attached to the antibody. These impurities can cause off-target toxicity.[5]
- Species with Undesirable DARs: The conjugation process often yields a mixture of ADCs with varying numbers of drugs per antibody. Purification may be necessary to isolate a population with a specific, optimal DAR.
- Fragments: Low molecular weight antibody fragments that may be generated during manufacturing or storage.



 Process-Related Impurities: Contaminants from the manufacturing process, such as host cell proteins (HCPs), DNA, and endotoxins.

Comparative Performance of ADC Purification Techniques

The selection of a purification strategy depends on the specific characteristics of the ADC, the nature of the impurities, and the desired scale of production. The following table summarizes typical performance metrics for the most common purification techniques.



Purification Technique	Primary Application	Typical Purity Achieved	Typical Yield	Key Advantages	Key Limitations
Size Exclusion Chromatogra phy (SEC)	Aggregate and free drug removal, buffer exchange.[2]	>99% monomer purity	80-95%	Mild conditions, effective for size-based separation.[6]	Limited resolution for different DAR species, not easily scalable for large volumes.[7]
Hydrophobic Interaction Chromatogra phy (HIC)	Separation of species with different DARs, removal of unconjugated antibody.[8]	Can isolate specific DAR species	60-90%	High resolution for DAR separation.[8]	Can be product-specific, may require optimization of salt concentration s to prevent precipitation.
Ion Exchange Chromatogra phy (IEX)	Removal of aggregates, charged impurities, and process-related impurities.[4]	High purity, can reduce aggregates to ≤ 0.1%.[11]	>90%	High binding capacity, robust and scalable.[10]	Separation can be influenced by the conjugated drug, potentially complex method development.
Tangential Flow Filtration (TFF)	Removal of free drug and organic solvents,	Effective removal of small	>90%[1]	Rapid, scalable, and efficient for buffer	Does not separate based on DAR or







buffer molecules exchange,

(>99.99%)

[14]

exchange.

aggregation

state.[9]

and

concentration

.[12][13]

Application Notes and Protocols

This section provides detailed methodologies for the key ADC purification techniques.

Size Exclusion Chromatography (SEC) for **Aggregate and Free Drug Removal**

Application Note:

SEC is a fundamental technique for polishing ADCs, primarily used to remove high molecular weight aggregates and low molecular weight impurities like unconjugated drug-linkers.[2][15] The separation is based on the differential partitioning of molecules between the mobile phase and the stagnant liquid phase within the pores of the chromatography resin.[2] Larger molecules, such as aggregates, are excluded from the pores and elute first, followed by the ADC monomer, and finally the smaller, unconjugated drug molecules which can permeate the pores and have a longer residence time on the column.[6] This method is typically performed under non-denaturing conditions, preserving the integrity of the ADC.[6]

Experimental Protocol:

- a. Materials:
- SEC Column (e.g., Superdex 200, Sephacryl S-300, or equivalent)
- Chromatography System (e.g., ÄKTA system)
- Mobile Phase/Equilibration Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another suitable neutral buffer. The buffer should be filtered (0.22 μm) and degassed.
- Crude ADC sample, clarified by centrifugation or filtration (0.22 μm).



b. Method:

- · Column Packing and Equilibration:
 - Pack the SEC column with the chosen resin according to the manufacturer's instructions.
 - Equilibrate the column with at least 2 column volumes (CVs) of the mobile phase at the desired flow rate until a stable baseline is achieved for UV absorbance and conductivity. A typical flow rate for a lab-scale column is 0.5-1.0 mL/min.

Sample Loading:

Load the clarified ADC sample onto the column. The sample volume should not exceed 2 5% of the total column volume to ensure optimal resolution.

Elution:

- Elute the sample with the mobile phase at a constant flow rate.
- Monitor the elution profile using a UV detector at 280 nm.

• Fraction Collection:

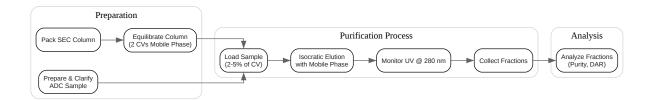
Collect fractions corresponding to the different peaks in the chromatogram. Typically, the
first major peak corresponds to aggregates, the main peak to the ADC monomer, and later
eluting species to free drug and other small molecules.

Analysis:

 Analyze the collected fractions for purity (e.g., by analytical SEC), DAR (e.g., by HIC or LC-MS), and concentration (e.g., by UV-Vis spectroscopy).

Workflow Diagram:





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Caption: Workflow for ADC purification using Size Exclusion Chromatography.

Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation

Application Note:

HIC is a powerful technique for separating ADC species with different drug-to-antibody ratios (DARs).[8] The principle of HIC is based on the interaction between the hydrophobic moieties on the ADC surface and a weakly hydrophobic stationary phase.[8] The conjugation of hydrophobic drugs to the antibody increases its overall hydrophobicity. ADCs with higher DARs are more hydrophobic and bind more strongly to the HIC resin.[8]

The process involves binding the ADC to the column in a high-salt buffer, which promotes hydrophobic interactions.[8] Elution is achieved by decreasing the salt concentration in the mobile phase, which weakens the hydrophobic interactions and allows the bound molecules to elute in order of increasing hydrophobicity (i.e., lower DAR species elute before higher DAR species).[8]

Experimental Protocol:

- a. Materials:
- HIC Column (e.g., Phenyl Sepharose, Butyl Sepharose, or TSKgel Phenyl-5PW)



- Chromatography System
- Binding Buffer (Mobile Phase A): High-salt buffer, e.g., 25 mM Sodium Phosphate, 1.0 M
 Ammonium Sulfate, pH 7.0.[16]
- Elution Buffer (Mobile Phase B): Low-salt or no-salt buffer, e.g., 25 mM Sodium Phosphate, pH 7.0.[16]
- Crude ADC sample, buffer exchanged into the Binding Buffer or diluted with a high-salt solution.

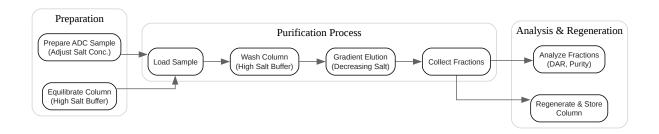
b. Method:

- Column Equilibration:
 - Equilibrate the HIC column with at least 5 CVs of Binding Buffer (Mobile Phase A) at a defined flow rate (e.g., 1 mL/min).
- Sample Preparation and Loading:
 - Adjust the salt concentration of the ADC sample to match that of the Binding Buffer. This
 can be done by adding a concentrated salt solution.[16]
 - Load the sample onto the equilibrated column.
- Wash:
 - Wash the column with 2-5 CVs of Binding Buffer to remove any unbound impurities.
- Elution:
 - Elute the bound ADCs using a linear gradient from 100% Mobile Phase A to 100% Mobile
 Phase B over a specified number of column volumes (e.g., 20-30 CVs).[16] Alternatively, a step gradient can be used.
 - Monitor the elution profile at 280 nm. Different peaks will correspond to ADC species with different DARs.



- · Fraction Collection:
 - Collect fractions across the elution gradient.
- Regeneration and Storage:
 - Regenerate the column with a low ionic strength buffer followed by a sanitization solution (e.g., 0.5 N NaOH) and store in an appropriate buffer (e.g., 20% ethanol).[16]

Workflow Diagram:



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Caption: Workflow for separating ADC species by DAR using Hydrophobic Interaction Chromatography.

Ion Exchange Chromatography (IEX) for Aggregate and Impurity Removal

Application Note:

IEX separates molecules based on their net surface charge.[10] The conjugation process can alter the charge of the antibody, and IEX can be used to remove charged impurities, aggregates, and in some cases, resolve different DAR species. Cation exchange chromatography (CEX) is commonly used for ADC purification, where the ADC binds to a negatively charged resin at a pH below its isoelectric point.[4]

Methodological & Application





This technique is particularly effective for removing aggregates, as aggregated proteins often have a greater surface charge than the monomeric form, leading to stronger binding to the IEX resin.[4] Elution is typically achieved by increasing the ionic strength (salt concentration) or changing the pH of the mobile phase to disrupt the electrostatic interactions.

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- IEX Column (e.g., a strong or weak cation exchanger like SP Sepharose or CM Sepharose)
- · Chromatography System
- Binding Buffer: A low ionic strength buffer at a pH where the ADC has a net positive charge (for CEX), e.g., 20 mM Sodium Acetate, pH 5.0.
- Elution Buffer: A high ionic strength buffer, e.g., 20 mM Sodium Acetate, 1 M NaCl, pH 5.0.
- · ADC sample, buffer exchanged into the Binding Buffer.

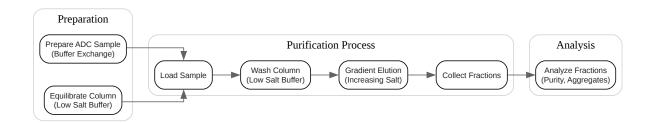
b. Method:

- Column Equilibration:
 - Equilibrate the IEX column with at least 5 CVs of Binding Buffer until the pH and conductivity of the eluate are the same as the buffer.
- Sample Loading:
 - Load the buffer-exchanged ADC sample onto the column.
- Wash:
 - Wash the column with 2-5 CVs of Binding Buffer to remove any unbound material.
- Elution:



- Elute the bound ADC using a linear salt gradient (e.g., 0-100% Elution Buffer over 20 CVs)
 or a step gradient.
- Monitor the elution profile at 280 nm.
- Fraction Collection:
 - Collect fractions corresponding to the main elution peak. Aggregates and other strongly binding impurities will elute at higher salt concentrations.
- Analysis:
 - Analyze the collected fractions for purity, aggregate content, and DAR.

Workflow Diagram:



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Caption: Workflow for ADC purification using Ion Exchange Chromatography.

Tangential Flow Filtration (TFF) for Buffer Exchange and Impurity Removal

Application Note:

TFF is a rapid and efficient method for separating molecules based on size using a semipermeable membrane.[12] In ADC purification, it is primarily used for:

Methodological & Application





- Diafiltration: To remove small molecule impurities such as unconjugated drug, linker, and organic solvents used in the conjugation reaction.[12] The ADC is retained by the membrane, while smaller molecules pass through with the permeate.
- Concentration: To increase the concentration of the purified ADC.[12]
- Buffer Exchange: To transfer the ADC into the final formulation buffer.[12]

TFF is a highly scalable process and is often used as the final step in the purification workflow. [14]

Experimental Protocol:

- a. Materials:
- TFF system with a pump, reservoir, and membrane cassette or hollow fiber module (e.g., Pellicon® capsules with a 30 kDa molecular weight cut-off membrane).[12]
- Diafiltration Buffer: The desired final buffer for the ADC.
- ADC solution.
- b. Method:
- System Setup and Conditioning:
 - Install the TFF membrane into the system.
 - Flush the system with purified water and then with the diafiltration buffer to condition the membrane.[12]
- Concentration (Optional, Initial Step):
 - If the initial ADC solution is dilute, concentrate it to a target concentration (e.g., 25-30 g/L)
 by recirculating the solution through the system and removing permeate.[12]
- Diafiltration:



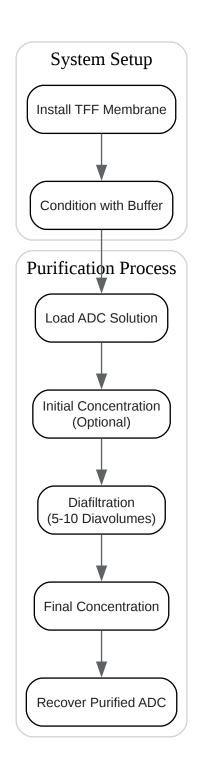




- Perform diafiltration in constant-volume mode, where the rate of diafiltration buffer addition to the retentate is equal to the permeate flow rate.[12]
- Typically, 5-10 diavolumes (the volume of the retentate) are required to achieve sufficient removal of small molecule impurities.
- Final Concentration:
 - After diafiltration, concentrate the ADC solution to the desired final concentration. It may be necessary to over-concentrate slightly to account for any dilution during product recovery.[12]
- Product Recovery:
 - Recover the concentrated and purified ADC from the TFF system.

Workflow Diagram:





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Caption: Workflow for ADC purification and formulation using Tangential Flow Filtration.

Conclusion



The purification of antibody-drug conjugates is a critical and often complex stage in their manufacturing process. A thorough understanding of the properties of the ADC and the potential impurities is essential for developing a robust and efficient purification strategy. The techniques outlined in this document—Size Exclusion Chromatography, Hydrophobic Interaction Chromatography, Ion Exchange Chromatography, and Tangential Flow Filtration—represent the primary tools available to researchers and process development scientists. Often, a combination of these techniques is required to achieve the high level of purity and homogeneity demanded for a safe and effective therapeutic product. The provided protocols and workflows serve as a foundational guide for the purification of ADCs, which should be further optimized for each specific conjugate.

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References

- 1. adc.bocsci.com [adc.bocsci.com]
- 2. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 3. Development of a Single-Step Antibody—Drug Conjugate Purification Process with Membrane Chromatography PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. A sensitive multidimensional method for the detection, characterization, and quantification
 of trace free drug species in antibody-drug conjugate samples using mass spectral detection
 PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ymc.eu [ymc.eu]
- 11. researchgate.net [researchgate.net]



- 12. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 13. adcreview.com [adcreview.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Purification of ADCs by HIC Creative Biolabs [creative-biolabs.com]
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